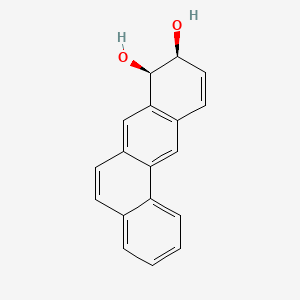
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups It is a stereoisomer, specifically the (8R-cis) form, which indicates the spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- typically involves multi-step organic reactions. One common method includes the hydrogenation of Benz(a)anthracene, followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be further hydrogenated to reduce the aromaticity of the rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated polycyclic compounds.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism by which Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The hydroxyl groups allow it to form hydrogen bonds with nucleic acids and proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Benz(a)anthracene: The parent compound without hydroxyl groups.
Benz(a)anthracene-7,12-dione: An oxidized derivative.
Benz(a)anthracene-8,9,10,11-tetrahydro-: A fully hydrogenated form.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9-dihydro-, (8R-cis)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons in various scientific contexts.
属性
CAS 编号 |
91423-02-8 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(8R,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18+/m0/s1 |
InChI 键 |
PPTMSKIRGLLMJB-ZWKOTPCHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@@H]4O)O)C=C32 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















